4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme in the B-cell receptor signaling pathway and plays a crucial role in the survival and proliferation of B-cells. TAK-659 has been shown to be effective in treating various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
作用機序
4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride inhibits the activity of BTK, which is a key enzyme in the B-cell receptor signaling pathway. By blocking BTK, 4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride prevents the activation of downstream signaling pathways that contribute to the survival and proliferation of B-cells. This leads to the induction of apoptosis (cell death) in B-cell malignancies.
Biochemical and Physiological Effects:
4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride has been shown to induce apoptosis in various B-cell malignancies, including CLL and NHL. The drug also inhibits the migration and adhesion of B-cells, which are important processes in the development and progression of these diseases.
実験室実験の利点と制限
One advantage of 4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride is its high potency and selectivity for BTK, which makes it an effective inhibitor of B-cell malignancies. However, one limitation is that the drug may not be effective in all patients, as some may have mutations or alterations in the B-cell receptor signaling pathway that make them resistant to BTK inhibition.
将来の方向性
Future research on 4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride could focus on identifying biomarkers that predict response to the drug, as well as developing combination therapies that enhance its efficacy. Additionally, studies could investigate the use of 4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride in other B-cell malignancies, such as mantle cell lymphoma and Waldenström macroglobulinemia. Finally, research could explore the potential of 4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride in combination with other targeted therapies or immunotherapies.
合成法
The synthesis of 4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride involves several steps, including the reaction of 4-chloro-2-(trifluoromethyl)aniline with hydrazine hydrate to form 4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline. This intermediate is then reacted with hydrochloric acid to form 4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride hydrochloride.
科学的研究の応用
4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride has been extensively studied in preclinical and clinical trials for its efficacy in treating various B-cell malignancies. In a phase I clinical trial, 4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride demonstrated promising results in patients with relapsed or refractory CLL and NHL. The drug was well-tolerated, and some patients showed significant improvement in their disease status.
特性
IUPAC Name |
4-pyrazol-1-yl-2-(trifluoromethyl)aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3.ClH/c11-10(12,13)8-6-7(2-3-9(8)14)16-5-1-4-15-16;/h1-6H,14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOPEQMJPBFHRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=C(C=C2)N)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。